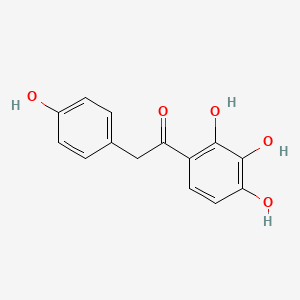![molecular formula C33H54O4 B14454502 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid CAS No. 74294-94-3](/img/structure/B14454502.png)
6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid is a chemical compound that belongs to the class of cholesterol derivatives It is characterized by the presence of a cholesteryl group linked to a hexanoic acid moiety through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid typically involves the esterification of cholesterol with hexanoic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to promote the esterification process, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester bond can be hydrolyzed under basic conditions to yield cholesterol and hexanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis is typically carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of cholesterol and hexanoic acid.
Scientific Research Applications
6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a model compound in studying esterification reactions.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders.
Industry: Utilized in the production of specialized materials, such as liquid crystals and surfactants.
Mechanism of Action
The mechanism of action of 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid involves its interaction with cellular membranes and enzymes. The cholesteryl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl acetate: Another cholesterol derivative with an acetate group instead of a hexanoic acid moiety.
Cholesteryl oleate: Contains an oleic acid ester instead of hexanoic acid.
Cholesteryl benzoate: Features a benzoic acid ester group.
Uniqueness
6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid is unique due to its specific ester linkage and the presence of a hexanoic acid moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
74294-94-3 |
|---|---|
Molecular Formula |
C33H54O4 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C33H54O4/c1-22(2)9-8-10-23(3)27-15-16-28-26-14-13-24-21-25(37-31(36)12-7-6-11-30(34)35)17-19-32(24,4)29(26)18-20-33(27,28)5/h13,22-23,25-29H,6-12,14-21H2,1-5H3,(H,34,35) |
InChI Key |
XPWINNJHPSXNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
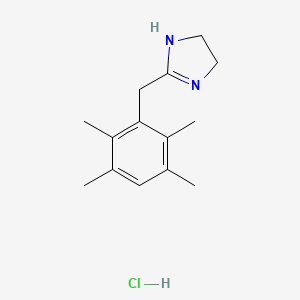
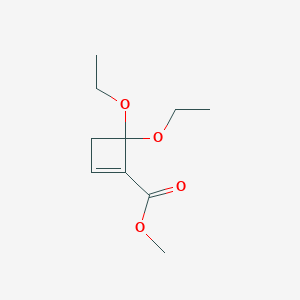

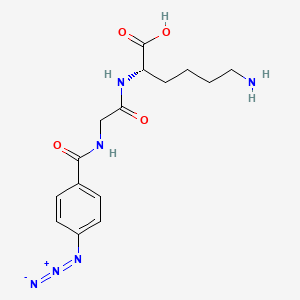
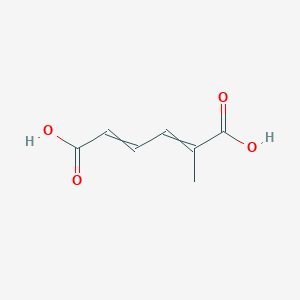
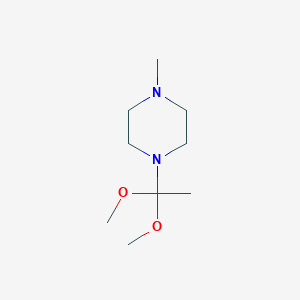
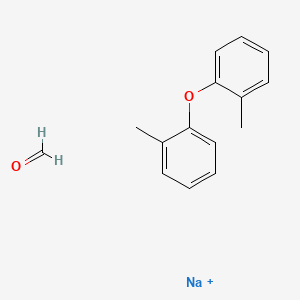
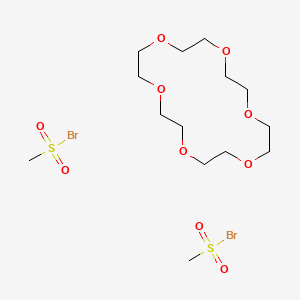
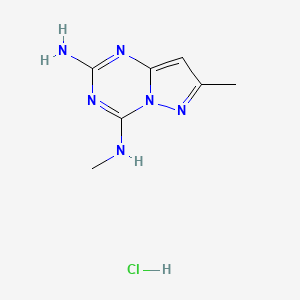
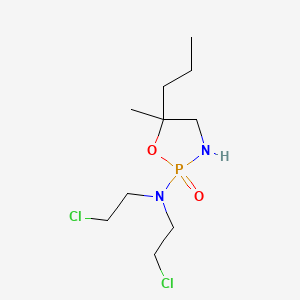
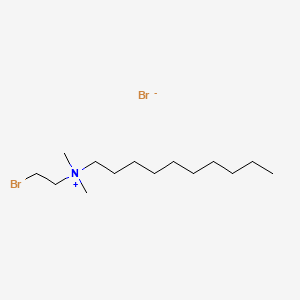
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
